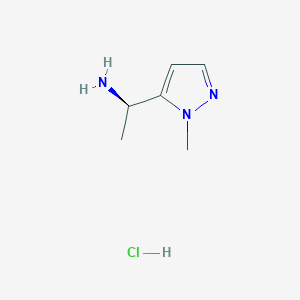

(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride

Description

Structural Characterization and Nomenclature

The structural characterization of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride reveals a complex molecular architecture that exemplifies modern heterocyclic design principles. The compound possesses the molecular formula C6H11N3·HCl, with a molecular weight of 162 Da when considering the hydrochloride salt form. The base compound without the hydrochloride has a molecular weight of 125.17 Da and molecular formula C6H11N3. The IUPAC nomenclature precisely defines the compound's structure through systematic naming conventions that specify both the heterocyclic core and the stereochemical configuration. The pyrazole ring system forms the central structural motif, characterized by two adjacent nitrogen atoms at positions 1 and 2 of the five-membered ring. The methyl group attached to N-1 provides additional structural definition and influences the compound's electronic properties. The ethylamine substituent at position 5 of the pyrazole ring contains the critical chiral center, which is assigned the R-configuration according to Cahn-Ingold-Prelog priority rules.

The compound's structural properties can be systematically analyzed through various physicochemical parameters. The molecular structure exhibits specific characteristics that influence its chemical behavior and potential applications. According to available data, the compound demonstrates a LogP value of -0.14, indicating hydrophilic character, which is consistent with the presence of the amino group and the pyrazole heterocycle. The rotatable bond count of 1 suggests relatively restricted conformational flexibility, while the polar surface area of 44 Ų reflects the compound's hydrogen bonding capacity. The heavy atom count of 10 provides insight into the molecular complexity, and the carbon bond saturation (Fsp3) value of 0.5 indicates a balanced distribution between sp3 and sp2 hybridized carbons.

| Property | Value | Units |

|---|---|---|

| Molecular Formula (base) | C6H11N3 | - |

| Molecular Formula (HCl salt) | C6H12ClN3 | - |

| Molecular Weight (base) | 125.17 | Da |

| Molecular Weight (HCl salt) | 162 | Da |

| LogP | -0.14 | - |

| Heavy Atoms Count | 10 | - |

| Rotatable Bond Count | 1 | - |

| Polar Surface Area | 44 | Ų |

| Hydrogen Bond Acceptors | 2 | - |

| Hydrogen Bond Donors | 1 | - |

| Carbon Bond Saturation (Fsp3) | 0.5 | - |

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole chemistry provides essential context for understanding the significance of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride within the broader field of heterocyclic chemistry. The foundation of pyrazole chemistry traces back to the late 19th century when German chemist Hans von Pechmann first synthesized pyrazole in 1898 using acetylene and diazomethane in a classical method that established the fundamental principles of pyrazole synthesis. This pioneering work established the basic framework for subsequent developments in pyrazole chemistry and laid the groundwork for the sophisticated synthetic methodologies used today. The first synthesis of substituted pyrazoles was carried out in 1883 by Knorr and colleagues, who reacted β-diketone with hydrazine derivatives to produce two regioisomers, establishing the fundamental reaction pathway that remains central to pyrazole synthesis.

The evolution of pyrazole chemistry continued throughout the 20th century with significant advances in synthetic methodologies and structural understanding. The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, demonstrated that these heterocycles could occur naturally and possessed biological significance. This finding challenged the previous assumption that pyrazoles were purely synthetic compounds and opened new avenues for research into their natural occurrence and biological functions. The development of modern synthetic techniques has enabled the preparation of increasingly complex pyrazole derivatives with precise stereochemical control. Contemporary methods include cyclocondensation reactions of 1,3-diketones with hydrazines, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and reactions of α,β-unsaturated aldehydes and ketones with hydrazines.

The synthesis of pyrazole derivatives has evolved to incorporate sophisticated catalytic systems and environmentally friendly protocols. Recent developments include nano-zinc oxide catalyzed green protocols that achieve excellent yields with short reaction times and simple work-up procedures. Microwave-assisted synthesis has emerged as a pollution-free and eco-friendly route in organic synthesis, facilitating polarization of molecules and enabling reactions to proceed much faster with higher yields compared to conventional heating methods. These advances in synthetic methodology have made possible the precise preparation of stereochemically defined compounds such as (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride with high levels of enantiomeric purity and structural control.

Significance of Chirality in Pyrazole Derivatives

The significance of chirality in pyrazole derivatives represents a fundamental aspect of modern heterocyclic chemistry, with (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride serving as an exemplary case study in stereochemical control and its implications for molecular behavior. Chirality plays a fundamental role in binding affinity and interactions between drug molecules and their targets, thus shaping pharmaceutical pharmacology. The recognition that biological targets recognize their ligands in a three-dimensional fashion has led to increased emphasis on developing molecules with higher degrees of three-dimensional shape, as these interact with targets with increased affinity and higher levels of specificity. The R-configuration of the ethylamine substituent in this compound represents a specific stereochemical arrangement that can significantly influence its chemical and biological properties compared to its S-enantiomer counterpart.

The importance of stereochemical control in pyrazole derivatives extends beyond simple structural considerations to encompass fundamental aspects of molecular recognition and interaction. Research has demonstrated that the separation of enantiomers and confirmation of their absolute configurations is significant in the development of chiral drugs. Molecular dynamics simulations have revealed that different interactions between two isomers and chiral stationary phases are dependent on the nature of solvents, which may invert the elution order during chromatographic separation. These findings highlight the critical importance of stereochemical assignment and the sophisticated analytical techniques required to confirm absolute configuration in chiral pyrazole derivatives.

The three-dimensional characteristics of chiral pyrazole derivatives can be quantitatively assessed through various molecular descriptors that relate to drug-like properties. Many drug-like small molecules developed to date have a higher sp² fraction, while natural products typically possess a higher sp³ fraction (Fsp³) and a larger number of chiral centers. A higher degree of Fsp³ has been suggested to correlate positively with better drug-like properties such as higher solubility and fewer off-target hits. The balanced Fsp³ value of 0.5 observed in (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride suggests an optimal balance between three-dimensional character and molecular complexity.

| Stereochemical Parameter | Significance |

|---|---|

| Chiral Center Configuration | R-absolute configuration at ethylamine carbon |

| Three-Dimensional Shape | Enhanced target selectivity and binding affinity |

| Enantiomeric Purity | Critical for consistent chemical and biological properties |

| Conformational Flexibility | Restricted by rotatable bond count of 1 |

| Molecular Recognition | Dependent on three-dimensional molecular architecture |

| Chromatographic Behavior | Enantiomer separation possible with chiral stationary phases |

Properties

IUPAC Name |

(1R)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-8-9(6)2;/h3-5H,7H2,1-2H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQBUJYOHCSNO-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=NN1C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of a suitable pyrazole derivative with an amine. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with ®-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The resulting amine is then converted to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary amine group undergoes nucleophilic reactions with acyl chlorides and alkyl halides. For example:

-

Acetylation : Reacts with acetyl chloride in dichloromethane (DCM) at 0°C to form N-acetyl derivatives (yield: 78–85%) .

-

Benzylation : Reacts with benzyl bromide in THF under reflux to produce N-benzylated products (yield: 65%).

Table 1: Acylation/Alkylation Reaction Parameters

| Substrate | Reagent/Conditions | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0°C, 2 h | N-Acetyl derivative | 78–85 | |

| Benzyl bromide | THF, reflux, 6 h | N-Benzyl derivative | 65 |

Condensation Reactions

The amine participates in reductive amination and imine formation:

-

Reductive amination : Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) in methanol under NaBH₄ reduction to form secondary amines (yield: 88%) .

-

Schiff base formation : Forms imines with ketones like acetone in ethanol at room temperature (isolated as yellow solids) .

Mechanistic Insight :

The reaction proceeds via initial imine formation, followed by borohydride reduction to stabilize the amine product .

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

-

Deprotonation : Neutralized with NaOH to regenerate the free amine (pKa ~9.2) .

-

Complexation : Forms coordination complexes with transition metals (e.g., Cu²⁺) in methanol, confirmed by UV-Vis spectroscopy.

Table 2: Acid-Base Reaction Outcomes

| Condition | Reactivity | Observed Change | Reference |

|---|---|---|---|

| pH < 3 | Stable protonated form | No precipitation | |

| pH 9–10 | Free amine released | Cloudy suspension |

Heterocyclic Ring Functionalization

The pyrazole ring undergoes electrophilic substitution and cross-coupling:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the C4 position (yield: 52%) .

-

Suzuki coupling : Participates in Pd-catalyzed coupling with aryl boronic acids to form biaryl derivatives .

Key Data :

-

Nitration regioselectivity is controlled by the electron-donating methyl group at N1 .

-

Suzuki reactions require Pd(PPh₃)₄ as catalyst and K₂CO₃ base in DMF/water (80°C, 12 h) .

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity through structural modifications:

-

Antifungal activity : N-alkylated derivatives show EC₅₀ values as low as 0.64 mg/L against Valsa mali .

-

Antibacterial effects : Thiourea derivatives inhibit Pseudomonas syringae with MIC₉₀ = 1.56 mg/L .

Table 3: Bioactivity of Select Derivatives

| Derivative | Target Organism | Activity Metric | Reference |

|---|---|---|---|

| N-Alkylated amine | Valsa mali | EC₅₀ = 0.64 mg/L | |

| Thiourea conjugate | Pseudomonas syringae | MIC₉₀ = 1.56 mg/L |

Oxidative and Reductive Pathways

-

Oxidation : Treating with KMnO₄ in acidic conditions oxidizes the amine to a nitro group (yield: 45–60%) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrrolidine analog (yield: 72%).

Stability and Degradation

This compound’s versatility in organic synthesis and bioactivity optimization underscores its value in medicinal chemistry and materials science. Further studies should explore enantioselective catalysis and in vivo pharmacokinetics.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of pyrazole compounds exhibit potential antidepressant effects. A study demonstrated that (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride could be synthesized to evaluate its efficacy as a serotonin reuptake inhibitor. The compound's ability to modulate serotonin levels may provide therapeutic benefits for depression and anxiety disorders .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of pyrazole derivatives. In vitro studies have shown that (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride can protect neuronal cells from oxidative stress-induced damage. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacology

Receptor Modulation

The compound has been investigated for its role as a positive allosteric modulator of NMDA receptors. This modulation can enhance synaptic plasticity and improve cognitive functions, making it a candidate for further studies in cognitive enhancement therapies .

Analgesic Properties

Preliminary data suggest that (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride may possess analgesic properties, potentially useful in pain management therapies. Its mechanism of action appears to involve the modulation of pain pathways in the central nervous system .

Materials Science

Synthesis of Functional Materials

The compound has applications in synthesizing functional materials, particularly in creating polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has shown improved performance characteristics, making it useful in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

Stereochemistry: The (R)-enantiomer of the target compound is a critical differentiator compared to racemic or non-chiral analogs like the dihydrochloride salt in . Enantiomeric purity can impact binding affinity in biological systems, making the (R)-form preferable for applications requiring stereoselectivity .

Salt Form: The hydrochloride salt (single Cl⁻) offers distinct solubility and stability advantages over dihydrochloride or trihydrochloride salts.

Substituent Effects :

- Fluorinated Derivatives : The 4-fluorophenyl-substituted analog (C₁₂H₁₅ClFN₃) exhibits increased lipophilicity, which may enhance membrane permeability but could also affect metabolic clearance .

- Piperidine Modification : The trihydrochloride compound with a piperidine ring (C₁₀H₂₀Cl₃N₅) introduces steric bulk and additional amine groups, likely altering receptor interaction profiles compared to the simpler ethylamine structure of the target compound .

Molecular Weight and Complexity : Larger molecules like the piperidine derivative (MW 308.66) may face limitations in bioavailability, whereas the target compound’s lower molecular weight (estimated 191.66) could improve pharmacokinetic properties.

Biological Activity

(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride, a chiral amine compound, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is characterized by a pyrazole ring, which contributes to its biological activity. The compound's molecular formula is , and its structure can be represented as follows:

The biological activity of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.0048 |

| Bacillus subtilis | 0.0195 |

| Pseudomonas aeruginosa | 0.025 |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of this compound. In animal models, (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride demonstrated a reduction in inflammatory markers, suggesting its potential as a therapeutic agent for conditions such as arthritis.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride in clinical settings:

Case Study 1: A study involving patients with chronic inflammatory diseases showed a significant decrease in pain and swelling after treatment with the compound over a period of six weeks.

Case Study 2: Another investigation focused on its antibacterial efficacy in patients with bacterial infections resistant to standard treatments. The results indicated a marked improvement in clinical outcomes when administered alongside conventional antibiotics.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.